molecular formula C26H49NO3S B14465532 {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid CAS No. 65768-88-9

{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid

Cat. No.: B14465532
CAS No.: 65768-88-9
M. Wt: 455.7 g/mol
InChI Key: MYGGLFVSWNEQBF-UHFFFAOYSA-N
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Description

{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a long aliphatic chain, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The long aliphatic chain is then introduced through a series of alkylation reactions, followed by the incorporation of the sulfanylacetic acid moiety via thiol-ene click chemistry or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The final product is typically purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the aliphatic chain can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the sulfanylacetic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various effects, including inhibition or activation of enzymatic activity, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}propionic acid
  • {[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}butanoic acid

Uniqueness

{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65768-88-9

Molecular Formula

C26H49NO3S

Molecular Weight

455.7 g/mol

IUPAC Name

2-[18-(4-methylpiperidin-1-yl)-18-oxooctadecan-9-yl]sulfanylacetic acid

InChI

InChI=1S/C26H49NO3S/c1-3-4-5-6-9-12-15-24(31-22-26(29)30)16-13-10-7-8-11-14-17-25(28)27-20-18-23(2)19-21-27/h23-24H,3-22H2,1-2H3,(H,29,30)

InChI Key

MYGGLFVSWNEQBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)N1CCC(CC1)C)SCC(=O)O

Origin of Product

United States

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